molecular formula C8H8ClN3OS B12992587 N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide

Cat. No.: B12992587
M. Wt: 229.69 g/mol
InChI Key: WUDDBQJNBAMXJV-UHFFFAOYSA-N
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Description

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with a suitable precursor containing the thiadiazole-pyridine moiety. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, sodium methoxide, and primary amines. Reaction conditions may vary depending on the desired transformation but often involve heating the reaction mixture and using solvents like ethanol, methanol, or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-aminoacetamide, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, disrupting cellular signaling and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole-pyridine derivatives, such as:

Uniqueness

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide is unique due to its specific ring fusion pattern and the presence of the chloroacetamide group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other thiadiazole-pyridine derivatives. Its unique properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H8ClN3OS

Molecular Weight

229.69 g/mol

IUPAC Name

2-chloro-N-(2H-[1,2,5]thiadiazolo[2,3-a]pyridin-5-yl)acetamide

InChI

InChI=1S/C8H8ClN3OS/c9-4-8(13)11-6-1-2-12-7(3-6)5-10-14-12/h1-3,5,10H,4H2,(H,11,13)

InChI Key

WUDDBQJNBAMXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CNS2)C=C1NC(=O)CCl

Origin of Product

United States

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